molecular formula C34H32N4O9 B1678752 Nicomol CAS No. 27959-26-8

Nicomol

Cat. No.: B1678752
CAS No.: 27959-26-8
M. Wt: 640.6 g/mol
InChI Key: VRAHPESAMYMDQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicomol can be synthesized through the esterification of nicotinic acid with a suitable alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Nicomol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nicomol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Nicomol is unique compared to other niacin derivatives due to its specific hypolipidemic activity and its ability to increase HDL-C levels. Similar compounds include:

This compound stands out due to its specific molecular structure, which allows it to effectively target lipid metabolism pathways and provide therapeutic benefits in treating hyperlipidemia and cardiovascular diseases.

Properties

IUPAC Name

[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAHPESAMYMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048722
Record name Nicomolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27959-26-8
Record name Nicomol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27959-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicomol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicomolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicomol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is nicomol and what is its mechanism of action in lowering lipid levels?

A1: this compound (2,2,6,6-tetrakis (nicotinoyloxymethyl) cyclohexanol) is a prodrug of nicotinic acid, also known as vitamin B3. While its exact mechanism in lowering lipids is not fully elucidated, this compound, like nicotinic acid, likely acts by inhibiting lipolysis in adipose tissue. [] This reduces the release of free fatty acids into the bloodstream, which are precursors for triglyceride synthesis in the liver. This, in turn, can lead to a decrease in serum triglyceride and total cholesterol levels. [, , ]

Q2: How does this compound affect different lipoprotein fractions?

A2: this compound has been shown to selectively increase the serum levels of high-density lipoprotein (HDL) cholesterol, specifically the HDL2e subfraction. [, ] This is significant because HDL cholesterol is considered "good" cholesterol, playing a role in reverse cholesterol transport, which removes excess cholesterol from the body.

Q3: Does this compound affect calcium levels?

A3: Studies in rabbits fed a cholesterol-rich diet have shown that this compound, in combination with a low dose of ibudilast (2.5 mg/kg/day), can reduce calcium deposition in the central nervous system and abdominal aorta. [] This effect is thought to be related to the anti-inflammatory properties of these drugs.

Q4: Has this compound shown any protective effects against drug-induced toxicity?

A5: Yes, research in mice indicates that this compound might offer protection against the toxic effects of adriamycin (doxorubicin). [] Mice treated with this compound showed significantly increased survival times compared to control groups. This protective effect is suggested to be related to this compound's anti-hyperlipidemic properties.

Q5: Are there any known applications of this compound in cardiovascular diseases?

A7: this compound has been investigated for potential benefits in managing cardiovascular diseases, particularly in cases of ischemic heart disease. [] Research suggests it might be beneficial in improving the lipoprotein profile in individuals with this condition.

Q6: Does this compound influence the activity of liver enzymes?

A8: Studies in rats suggest that, compared to other lipid-lowering drugs like clofibrate, this compound has minimal impact on the activity of liver enzymes, including those associated with peroxisomes. [, ] This suggests a potentially different mechanism of action compared to fibrate-class drugs.

Q7: What is the significance of the this compound test in certain medical conditions?

A9: A "this compound test" has been explored for its application in diagnosing Raynaud's syndrome, particularly in cases linked to vibration exposure. [] This suggests a potential use of this compound in evaluating vascular reactivity in specific patient populations.

Q8: Are there any studies comparing the effects of this compound with other hypolipidemic drugs?

A10: Yes, some research compares the effects of this compound with other hypolipidemic drugs, particularly clofibrate. [] The findings suggest that this compound might have a different mechanism of action and a distinct impact on lipid metabolism and liver enzyme activity compared to clofibrate.

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